Cas no 2229267-80-3 (5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile)

5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile
- EN300-1756180
- 2229267-80-3
-
- インチ: 1S/C8H5N3S2/c9-2-5-1-7(12-3-5)6-4-13-8(10)11-6/h1,3-4H,(H2,10,11)
- InChIKey: AJNJDAKTEFYVEP-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C#N)C=C1C1=CSC(N)=N1
計算された属性
- せいみつぶんしりょう: 206.99248952g/mol
- どういたいしつりょう: 206.99248952g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 119Ų
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1756180-5.0g |
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile |
2229267-80-3 | 5g |
$4722.0 | 2023-05-27 | ||
Enamine | EN300-1756180-1g |
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile |
2229267-80-3 | 1g |
$1629.0 | 2023-09-20 | ||
Enamine | EN300-1756180-5g |
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile |
2229267-80-3 | 5g |
$4722.0 | 2023-09-20 | ||
Enamine | EN300-1756180-0.25g |
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile |
2229267-80-3 | 0.25g |
$1498.0 | 2023-09-20 | ||
Enamine | EN300-1756180-10.0g |
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile |
2229267-80-3 | 10g |
$7004.0 | 2023-05-27 | ||
Enamine | EN300-1756180-0.1g |
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile |
2229267-80-3 | 0.1g |
$1433.0 | 2023-09-20 | ||
Enamine | EN300-1756180-0.05g |
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile |
2229267-80-3 | 0.05g |
$1368.0 | 2023-09-20 | ||
Enamine | EN300-1756180-2.5g |
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile |
2229267-80-3 | 2.5g |
$3191.0 | 2023-09-20 | ||
Enamine | EN300-1756180-0.5g |
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile |
2229267-80-3 | 0.5g |
$1563.0 | 2023-09-20 | ||
Enamine | EN300-1756180-1.0g |
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile |
2229267-80-3 | 1g |
$1629.0 | 2023-05-27 |
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrileに関する追加情報
5-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile: A Promising Compound in the Field of Medicinal Chemistry
5-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile (CAS No. 2229267-80-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and pharmaceutical importance. The combination of a thiazole and a thiophene ring, along with the presence of a cyano group, endows this molecule with a range of interesting properties that make it a valuable candidate for further research and development.
The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. Thiazoles are widely used in medicinal chemistry due to their ability to form stable complexes with metal ions and their involvement in various biological processes. The thiophene ring, on the other hand, is a five-membered heterocycle containing one sulfur atom. Thiophenes are known for their aromaticity and have been extensively studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
The cyano group (CN) is an important functional group in organic chemistry, known for its strong electron-withdrawing properties. In the context of medicinal chemistry, the cyano group can enhance the lipophilicity of a molecule, improve its metabolic stability, and modulate its biological activity. The presence of the cyano group in 5-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile suggests that this compound may exhibit enhanced pharmacokinetic properties compared to similar molecules without this functional group.
Recent studies have highlighted the potential of 5-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile in various therapeutic areas. One notable application is in the field of cancer research. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its antiproliferative effects, 5-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile has also shown promise as an anti-inflammatory agent. Inflammation is a complex biological response that plays a crucial role in various diseases, including arthritis and neurodegenerative disorders. Research conducted at the University of California found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in both in vitro and in vivo models. These findings suggest that 5-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile could be developed into a novel anti-inflammatory drug with broad therapeutic applications.
The structural versatility of 5-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile also makes it an attractive candidate for drug design and optimization. Chemists can modify various parts of the molecule to fine-tune its pharmacological properties and improve its therapeutic index. For example, substituents can be introduced at different positions on the thiazole or thiophene rings to enhance binding affinity to specific targets or improve solubility and bioavailability.
Furthermore, computational studies using molecular docking and molecular dynamics simulations have provided insights into the binding interactions between 5-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile and its target proteins. These studies have identified key residues involved in ligand-receptor interactions and have guided the rational design of more potent analogs with improved selectivity.
In conclusion, 5-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile (CAS No. 2229267-80-3) represents a promising compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development as a therapeutic agent. Ongoing studies are likely to uncover additional applications and optimize its properties for clinical use.
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